molecular formula C16H18O3 B8572350 [2-(4-Methoxybenzyloxy)-5-methylphenyl]-methanol

[2-(4-Methoxybenzyloxy)-5-methylphenyl]-methanol

Cat. No. B8572350
M. Wt: 258.31 g/mol
InChI Key: RJQIVVXXMLFGAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(4-Methoxybenzyloxy)-5-methylphenyl]-methanol is a useful research compound. Its molecular formula is C16H18O3 and its molecular weight is 258.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2-(4-Methoxybenzyloxy)-5-methylphenyl]-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(4-Methoxybenzyloxy)-5-methylphenyl]-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

[2-(4-Methoxybenzyloxy)-5-methylphenyl]-methanol

Molecular Formula

C16H18O3

Molecular Weight

258.31 g/mol

IUPAC Name

[2-[(4-methoxyphenyl)methoxy]-5-methylphenyl]methanol

InChI

InChI=1S/C16H18O3/c1-12-3-8-16(14(9-12)10-17)19-11-13-4-6-15(18-2)7-5-13/h3-9,17H,10-11H2,1-2H3

InChI Key

RJQIVVXXMLFGAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=C(C=C2)OC)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-(4-methoxybenzyloxy)-5-methylbenzoic acid methyl ester (7.32 g, 25.6 mmol) in THF (20 mL) is added LiAlH4 solution (26 mL, 1M in THF) dropwise and the mixture is stirred at RT for 1 h. The mixture is diluted with THF (80 mL) and cooled in an ice bath then saturated sodium sulfate solution (1 mL) is added dropwise. The mixture is filtered and the filtrate dried over magnesium sulfate and evaporated to give the title compound.
Quantity
7.32 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 2-(4-methoxybenzyloxy)-5-methylbenzoic acid methyl ester (7.32 g, 25.6 mmol) in THF at 0° C. is added LiAlH4 (1 M in THF, 26 mL, 26 mmol) dropwise and the mixture is stirred for 1 h. Na2SO4 (saturated, 1 mL) is added dropwise at 0° C. and let it sit for 15 min. More THF (80 mL) is added and it is filtered. The filtrate is then concentrated and EtOAc (100 mL) is added. The organic layer is washed with brine and dried with MgSO4. It is then concentrated to give the title compound.
Quantity
7.32 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three

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